molecular formula C2H4 B1626021 Ethylene-13C1 CAS No. 6145-18-2

Ethylene-13C1

Cat. No. B1626021
Key on ui cas rn: 6145-18-2
M. Wt: 29.046 g/mol
InChI Key: VGGSQFUCUMXWEO-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
USRE031010

Procedure details

In still another approach, an admixture of BF3 /methanol/methyl isobutyrate in a molar ratio of 1:1:0.5 was introduced to the top of a countercurrent stripping column while nitrogen was passed through the bottom of the column under atmospheric pressure at a temperature of 80° C. The effort to preferentially strip the BF3 was unsuccessful. Analysis showed that no BF3 was removed by this technique. Methyl propionate is produced from ethylene and BF3.CH3OH.
Name
BF3 methanol methyl isobutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[B:1]([F:4])([F:3])[F:2].CO.[C:7]([O:12][CH3:13])(=[O:11])[CH:8](C)[CH3:9].B(F)(F)F>>[C:7]([O:12][CH3:13])(=[O:11])[CH2:8][CH3:9].[CH2:7]=[CH2:8].[B:1]([F:4])([F:3])[F:2] |f:0.1.2|

Inputs

Step One
Name
BF3 methanol methyl isobutyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CO.C(C(C)C)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of 80° C
CUSTOM
Type
CUSTOM
Details
was removed by this technique

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)OC
Name
Type
product
Smiles
C=C
Name
Type
product
Smiles
B(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
USRE031010

Procedure details

In still another approach, an admixture of BF3 /methanol/methyl isobutyrate in a molar ratio of 1:1:0.5 was introduced to the top of a countercurrent stripping column while nitrogen was passed through the bottom of the column under atmospheric pressure at a temperature of 80° C. The effort to preferentially strip the BF3 was unsuccessful. Analysis showed that no BF3 was removed by this technique. Methyl propionate is produced from ethylene and BF3.CH3OH.
Name
BF3 methanol methyl isobutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[B:1]([F:4])([F:3])[F:2].CO.[C:7]([O:12][CH3:13])(=[O:11])[CH:8](C)[CH3:9].B(F)(F)F>>[C:7]([O:12][CH3:13])(=[O:11])[CH2:8][CH3:9].[CH2:7]=[CH2:8].[B:1]([F:4])([F:3])[F:2] |f:0.1.2|

Inputs

Step One
Name
BF3 methanol methyl isobutyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CO.C(C(C)C)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of 80° C
CUSTOM
Type
CUSTOM
Details
was removed by this technique

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)OC
Name
Type
product
Smiles
C=C
Name
Type
product
Smiles
B(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
USRE031010

Procedure details

In still another approach, an admixture of BF3 /methanol/methyl isobutyrate in a molar ratio of 1:1:0.5 was introduced to the top of a countercurrent stripping column while nitrogen was passed through the bottom of the column under atmospheric pressure at a temperature of 80° C. The effort to preferentially strip the BF3 was unsuccessful. Analysis showed that no BF3 was removed by this technique. Methyl propionate is produced from ethylene and BF3.CH3OH.
Name
BF3 methanol methyl isobutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[B:1]([F:4])([F:3])[F:2].CO.[C:7]([O:12][CH3:13])(=[O:11])[CH:8](C)[CH3:9].B(F)(F)F>>[C:7]([O:12][CH3:13])(=[O:11])[CH2:8][CH3:9].[CH2:7]=[CH2:8].[B:1]([F:4])([F:3])[F:2] |f:0.1.2|

Inputs

Step One
Name
BF3 methanol methyl isobutyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CO.C(C(C)C)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of 80° C
CUSTOM
Type
CUSTOM
Details
was removed by this technique

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)OC
Name
Type
product
Smiles
C=C
Name
Type
product
Smiles
B(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
USRE031010

Procedure details

In still another approach, an admixture of BF3 /methanol/methyl isobutyrate in a molar ratio of 1:1:0.5 was introduced to the top of a countercurrent stripping column while nitrogen was passed through the bottom of the column under atmospheric pressure at a temperature of 80° C. The effort to preferentially strip the BF3 was unsuccessful. Analysis showed that no BF3 was removed by this technique. Methyl propionate is produced from ethylene and BF3.CH3OH.
Name
BF3 methanol methyl isobutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[B:1]([F:4])([F:3])[F:2].CO.[C:7]([O:12][CH3:13])(=[O:11])[CH:8](C)[CH3:9].B(F)(F)F>>[C:7]([O:12][CH3:13])(=[O:11])[CH2:8][CH3:9].[CH2:7]=[CH2:8].[B:1]([F:4])([F:3])[F:2] |f:0.1.2|

Inputs

Step One
Name
BF3 methanol methyl isobutyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CO.C(C(C)C)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of 80° C
CUSTOM
Type
CUSTOM
Details
was removed by this technique

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)OC
Name
Type
product
Smiles
C=C
Name
Type
product
Smiles
B(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
USRE031010

Procedure details

In still another approach, an admixture of BF3 /methanol/methyl isobutyrate in a molar ratio of 1:1:0.5 was introduced to the top of a countercurrent stripping column while nitrogen was passed through the bottom of the column under atmospheric pressure at a temperature of 80° C. The effort to preferentially strip the BF3 was unsuccessful. Analysis showed that no BF3 was removed by this technique. Methyl propionate is produced from ethylene and BF3.CH3OH.
Name
BF3 methanol methyl isobutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[B:1]([F:4])([F:3])[F:2].CO.[C:7]([O:12][CH3:13])(=[O:11])[CH:8](C)[CH3:9].B(F)(F)F>>[C:7]([O:12][CH3:13])(=[O:11])[CH2:8][CH3:9].[CH2:7]=[CH2:8].[B:1]([F:4])([F:3])[F:2] |f:0.1.2|

Inputs

Step One
Name
BF3 methanol methyl isobutyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CO.C(C(C)C)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of 80° C
CUSTOM
Type
CUSTOM
Details
was removed by this technique

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)OC
Name
Type
product
Smiles
C=C
Name
Type
product
Smiles
B(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.